Methionine enkephalinamide acetate salt

Opioid receptor binding Radioligand binding assay Receptor density

Methionine enkephalinamide acetate salt (CAS: 100929-67-7) is a synthetic pentapeptide amide derivative of the endogenous opioid peptide Met-enkephalin. The compound is supplied as an acetate salt with a purity specification of ≥97% by HPLC and a recommended storage temperature of −20°C.

Molecular Formula C29H40N6O8S
Molecular Weight 632.7 g/mol
Cat. No. B12320501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionine enkephalinamide acetate salt
Molecular FormulaC29H40N6O8S
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C27H36N6O6S.C2H4O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;1-2(3)4/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);1H3,(H,3,4)
InChIKeySWOHIWKHLZWLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methionine Enkephalinamide Acetate Salt Procurement Specifications and Analytical Baseline


Methionine enkephalinamide acetate salt (CAS: 100929-67-7) is a synthetic pentapeptide amide derivative of the endogenous opioid peptide Met-enkephalin. The compound is supplied as an acetate salt with a purity specification of ≥97% by HPLC and a recommended storage temperature of −20°C . It belongs to the enkephalin class of opioid peptides and exhibits agonist activity at opioid receptors, particularly δ-opioid receptors, while also interacting with μ-opioid receptors . The acetate salt form enhances aqueous solubility and handling characteristics relative to the free base, facilitating precise dosing in experimental settings .

Why Methionine Enkephalinamide Acetate Salt Cannot Be Substituted by Native Enkephalins or Alternative Amides


Native Met-enkephalin and Leu-enkephalin undergo rapid enzymatic degradation by aminopeptidases and other peptidases in biological systems, resulting in extremely short half-lives and limited experimental utility [1]. While various enkephalin analogs exist (including Leu-enkephalinamide, DADLE, and D-Ala2-D-Leu5-enkephalin), they exhibit distinct receptor binding capacities, tissue-specific functional effects, and in vivo efficacy profiles that preclude generic interchange [2]. Specifically, the D-Ala2 substitution confers resistance to aminopeptidase degradation, while the C-terminal amidation protects against carboxypeptidase cleavage, yielding a compound with dramatically enhanced stability relative to the native peptide [3]. Furthermore, the methionine residue at position 5 confers differential immunomodulatory and antitumor activity not observed with the corresponding leucine-substituted analogs [4]. These molecular distinctions translate into quantifiably different experimental outcomes that render direct substitution scientifically invalid.

Quantitative Differentiation Evidence for Methionine Enkephalinamide Acetate Salt Versus Analogs and Alternatives


Binding Capacity Comparison: D-Ala2-Met-Enkephalinamide Exhibits 2.5- to 5-Fold Greater Binding Site Accessibility Than Native Enkephalins or Morphine

In guinea-pig brain homogenates, D-Ala2-Met-enkephalinamide demonstrates a binding capacity of 13-15 pmol/g fresh brain at 25°C, compared to only 5-6 pmol/g for native methionine- and leucine-enkephalins, and approximately 3 pmol/g for morphine and dihydromorphine [1]. This represents a 2.5- to 5-fold increase in accessible binding sites relative to these comparators. The binding capacity remained stable when measured at 0°C, demonstrating temperature-independent receptor accessibility [1].

Opioid receptor binding Radioligand binding assay Receptor density

In Vivo Antitumor Efficacy: D-Ala2-Methionine Enkephalinamide Achieves 72% Tumor Growth Inhibition Not Observed with Leucine Enkephalin Analogs

In female B6C3F1 mice inoculated with PYB6 fibrosarcoma, daily intraperitoneal administration of D-Ala2-methionine enkephalinamide (MEA) at 50 μg/kg produced nearly 72% inhibition of tumor growth on day 15 post-transplantation [1]. Critically, neither leucine enkephalin (LE) nor D-Ala2-leucine enkephalinamide (LEA) produced any significant tumor growth inhibition at the same dosing regimen [1]. MEA also selectively enhanced T-cell lymphoproliferative responses to concanavalin A, indicating a specific immunomodulatory mechanism not shared by the leucine-substituted analogs [1].

Immunomodulation Tumor growth inhibition Opioid peptide pharmacology

Functional Tissue Selectivity: Proabsorptive Intestinal Effects of D-Ala2-Methionine Enkephalinamide Are Not Observed in Control or Naloxone-Only Conditions

In isolated perfused rabbit ileum preparations, D-Ala2-methionine enkephalinamide (m-ENK) produced significant proabsorptive effects on water, sodium, and chloride fluxes across all tested doses (p < 0.05) [1]. Control preparations and naloxone-only groups showed no changes in water and electrolyte fluxes, and naloxone completely prevented the m-ENK-induced absorption [1]. This confirms that the observed functional effect is specifically mediated through naloxone-sensitive opioid receptors and is not a non-specific artifact of the experimental system [1].

Gastrointestinal physiology Ion transport Opioid receptor pharmacology

Enzymatic Stability and Dosing Advantage: D-Ala2-Met-Enkephalinamide Resists Brain Enzyme Degradation, Enabling Effective Microgram Dosing Versus Native Enkephalins

Unlike native Met-enkephalin, which is rapidly degraded by brain peptidases, D-Ala2-Met-enkephalinamide (DALA) is not susceptible to degradation by brain enzymes [1]. This enhanced stability enables low microgram doses (5-10 μg) to produce profound, long-lasting, morphine-like analgesia when microinjected into rat brain [1]. In the electrically stimulated guinea pig ileum assay, enkephalinamide analogs have been reported to be up to 82 times more active than morphine [2]. This enzymatic resistance fundamentally distinguishes DALA from its native counterparts and underlies its utility in in vivo pharmacological studies.

Peptide stability Enzymatic degradation Analgesia research

Thermoregulatory Pharmacology: D-Ala2-Methionine Enkephalinamide Produces Biphasic Temperature Effects with Greater Potency Than Native Met-Enkephalin

In conscious cats, third ventricular administration of D-Ala2-methionine enkephalinamide produces dose-dependent hyperthermia at lower doses, which diminishes and in some subjects transitions to hypothermia as dosage increases [1]. In rabbits, the synthetic enkephalin DAME was more potent than the parent methionine-enkephalin in inducing hyperthermia [2]. The hyperthermia was not due to pyrogenic contamination or prostaglandin synthesis, as it was not altered by indomethacin pretreatment [1], providing evidence for multiple naloxone-sensitive opioid receptor involvement in thermoregulatory responses [1].

Thermoregulation Opioid pharmacology In vivo characterization

Cardiovascular Response Differentiation: D-Ala2-Methionine Enkephalinamide and D-Ala2-Leucine Enkephalinamide Produce Distinct Blood Pressure Effects

Intravenous administration of 1.6-16.0 nmoles of D-Ala2-methionine enkephalinamide (DAMEA) to conscious rats caused a transient but potent decrease in mean arterial pressure and mean heart rate [1]. The study directly compared DAMEA with D-Ala2-leucine enkephalinamide (DALEA), methionine enkephalinamide, and leucine enkephalinamide, establishing that the cardiovascular effects are specific to the D-Ala2 substituted methionine-containing amide and not universally shared across all enkephalin derivatives [1]. DALA administration also produced initial decreases in mesenteric, renal, and hindquarter arterial blood flows with increased vascular resistances, followed by selective increased flow in the hindquarter bed [2].

Cardiovascular pharmacology Blood pressure regulation Opioid peptides

Validated Research Application Scenarios for Methionine Enkephalinamide Acetate Salt


Opioid Receptor Binding Characterization and Competitive Displacement Assays

The compound's 13-15 pmol/g binding capacity in guinea-pig brain homogenates (2.5-5× higher than native enkephalins) provides a robust signal-to-noise ratio for radioligand binding studies [1]. Its dual δ/μ receptor interaction profile makes it suitable for competitive displacement assays examining opioid receptor subtype selectivity. The temperature-independent binding characteristics facilitate assay standardization across varying experimental conditions [1].

In Vivo Immunomodulation and Antitumor Research Using Murine Fibrosarcoma Models

The demonstrated 72% tumor growth inhibition in the PYB6 fibrosarcoma model at 50 μg/kg [1], coupled with selective enhancement of T-cell lymphoproliferative responses, validates the use of this compound specifically for studies examining opioid peptide-mediated immunomodulation and tumor growth regulation. The methionine-containing sequence is essential for this activity, as leucine-substituted analogs lack efficacy [1].

Gastrointestinal Transport Physiology and Enteric Opioid Receptor Studies

The significant proabsorptive effects on water, sodium, and chloride fluxes in isolated perfused rabbit ileum [1] establish this compound as a validated pharmacological tool for examining opioid receptor-mediated regulation of intestinal transport. The complete reversal by naloxone [1] confirms opioid receptor-specific mechanism, enabling precise experimental dissection of enteric opioid signaling pathways.

In Vivo Analgesia Research Requiring Metabolically Stable Opioid Peptide Probes

The resistance to brain enzyme degradation enables effective analgesia at microgram doses (5-10 μg intracerebral) [1] and potency up to 82× that of morphine in guinea pig ileum assays [2]. This metabolic stability makes the compound suitable for in vivo analgesia studies where native enkephalins would be rapidly inactivated, reducing the need for repeated dosing and minimizing confounding variables from degradation products.

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